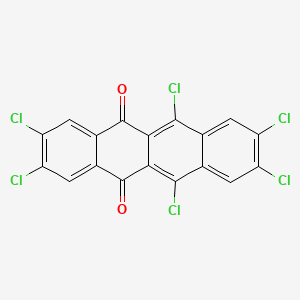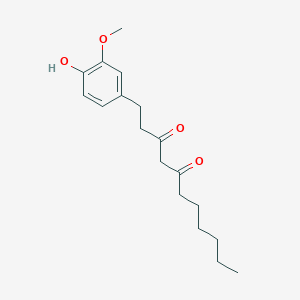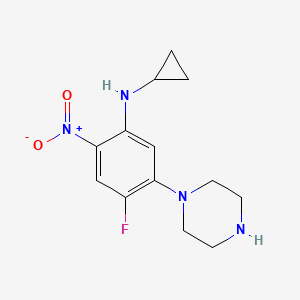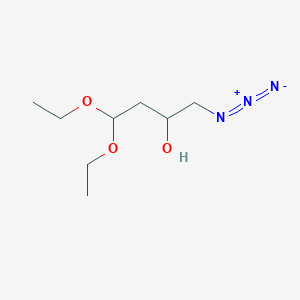![molecular formula C21H15N3O5 B14269621 1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione CAS No. 139909-18-5](/img/structure/B14269621.png)
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione is an organic compound that features a combination of hydroxy, nitro, and diazenyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione typically involves multi-step organic reactions. A common approach might include:
Diazotization: Formation of the diazenyl group through the reaction of aniline derivatives with nitrous acid.
Coupling Reaction: Coupling of the diazonium salt with a phenolic compound to introduce the hydroxyphenyl group.
Nitration: Introduction of the nitro group through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. Specific details would depend on the desired scale and application.
化学反応の分析
Types of Reactions
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the nitro and diazenyl groups.
1-(4-Nitrophenyl)-3-phenylpropane-1,3-dione: Lacks the hydroxy and diazenyl groups.
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione: Lacks the diazenyl group.
特性
CAS番号 |
139909-18-5 |
|---|---|
分子式 |
C21H15N3O5 |
分子量 |
389.4 g/mol |
IUPAC名 |
1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-2-phenyldiazenylpropane-1,3-dione |
InChI |
InChI=1S/C21H15N3O5/c25-18-9-5-4-8-17(18)21(27)19(23-22-15-6-2-1-3-7-15)20(26)14-10-12-16(13-11-14)24(28)29/h1-13,19,25H |
InChIキー |
XDCXZHGFFNVKFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


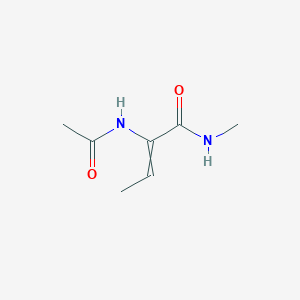

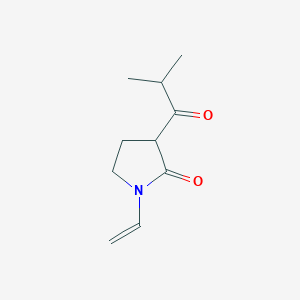
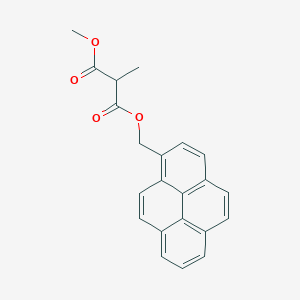
![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
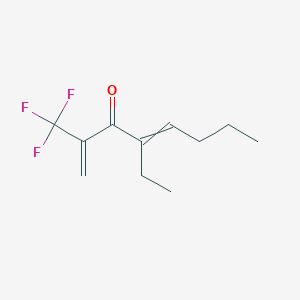
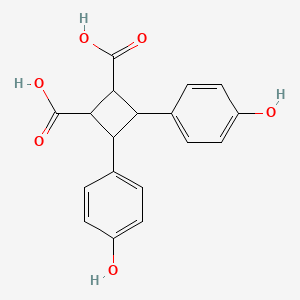
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

